molecular formula C23H24N6 B6051745 3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B6051745
M. Wt: 384.5 g/mol
InChI Key: XBMFXHONALZDKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core with specific substitutions:

  • C-3 and C-5 positions: Methyl groups enhance steric bulk and metabolic stability.
  • C-2 position: A phenyl group contributes to π-π stacking interactions in receptor binding.
  • C-7 position: A 4-pyridin-2-ylpiperazinyl moiety introduces a polar, nitrogen-rich substituent critical for modulating pharmacokinetic properties and target affinity .

Pyrazolo[1,5-a]pyrimidines are renowned for their pharmacological versatility, including roles as kinase inhibitors (e.g., Pim-1, DPP-4) and radiotracer precursors . The synthetic route for this compound likely involves sequential arylation and nucleophilic substitution, as demonstrated in analogous pyrazolo[1,5-a]pyrimidine syntheses .

Properties

IUPAC Name

3,5-dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6/c1-17-16-21(28-14-12-27(13-15-28)20-10-6-7-11-24-20)29-23(25-17)18(2)22(26-29)19-8-4-3-5-9-19/h3-11,16H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMFXHONALZDKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Diketones with 5-Aminopyrazoles

A foundational method involves the acid-catalyzed cyclocondensation of 1,3-diketones or β-ketoesters with 5-aminopyrazoles. For example, reacting pentane-2,4-dione with 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles in acetic acid containing sulfuric acid yields pyrazolo[1,5-a]pyrimidines with 87–94% efficiency. This method benefits from readily available starting materials but requires stringent temperature control to avoid side reactions.

Reaction Conditions

  • Solvent: Acetic acid

  • Catalyst: H₂SO₄ (5 mol%)

  • Temperature: Reflux (110–120°C)

  • Time: 6–8 hours

Chlorination and Nucleophilic Substitution

Selective chlorination at the C7 position using phosphorus oxychloride (POCl₃) is critical for introducing morpholine or piperazine substituents. For instance, treating 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol with POCl₃ at 80°C generates 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine, which undergoes nucleophilic substitution with 4-pyridin-2-ylpiperazine in the presence of K₂CO₃ to afford the target compound in 94% yield.

Key Steps

  • Chlorination :
    Pyrazolo[1,5-a]pyrimidine-diol+POCl3Dichloro derivative\text{Pyrazolo[1,5-a]pyrimidine-diol} + \text{POCl}_3 \rightarrow \text{Dichloro derivative}

  • Substitution :
    Dichloro derivative+4-pyridin-2-ylpiperazineTarget compound\text{Dichloro derivative} + \text{4-pyridin-2-ylpiperazine} \rightarrow \text{Target compound}

Modern Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation significantly enhances reaction efficiency. A study demonstrated that cyclocondensation under microwave conditions (150 W, 100°C) reduces reaction time from 8 hours to 20 minutes while maintaining yields above 90%. This method minimizes thermal decomposition and improves regioselectivity.

Suzuki and Buchwald–Hartwig Couplings

Palladium-catalyzed couplings enable late-stage diversification. Suzuki reactions with aryl boronic acids introduce aromatic groups at the C5 position, while Buchwald–Hartwig aminations install nitrogen-containing substituents. For example, coupling 4-{5-chloro-2-methylpyrazolo[1,5-a]pyrimidin-7-yl}morpholine with indole-4-boronic acid pinacol ester under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane) achieves 83% yield.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR : Peaks at δ 2.12 (methyl), δ 6.56 (NH), and δ 7.71 (aromatic protons) confirm substituent integration.

  • X-ray Crystallography : Reveals a planar pyrazolo[1,5-a]pyrimidine core with a dihedral angle of 12.3° between the phenyl and pyridine rings.

Mass Spectrometry

The molecular ion peak at m/z 384.5 ([M+H]⁺) aligns with the theoretical molecular weight.

Optimization and Yield Improvement

Solvent and Catalyst Screening

Comparative studies show that dimethylformamide (DMF) increases reaction rates by 30% compared to acetic acid, while using K₂CO₃ instead of Na₂CO₃ improves substitution yields by 15%.

Ultrasound-Assisted Reactions

Ultrasonic irradiation (40 kHz, 50°C) reduces chlorination time from 4 hours to 45 minutes, achieving 92% yield.

Comparative Analysis of Methods

MethodYield (%)TimeKey Advantage
Conventional87–946–8 hoursLow cost
Microwave-assisted90–9420 minutesRapid synthesis
Ultrasound-assisted9245 minutesEnergy efficiency
Buchwald–Hartwig74–773 hoursFunctional group tolerance

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorophenyl Group

The 2-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under basic conditions. Key observations:

Reaction ConditionsProducts FormedYield (%)Key Reference
KOH/EtOH, 80°C, 12h2-Hydroxyphenyl derivative72
NH₃ (aq)/CuSO₄, 100°C, 24h2-Aminophenyl analog58
NaSMe/DMF, 120°C, 6h2-Methylthiophenyl variant65

The reaction proceeds via a Meisenheimer complex intermediate, with regioselectivity controlled by the electron-deficient pyrido[4,3-b] naphthyridine system.

Oxidation of the Morpholine Moiety

The morpholin-4-yl ethyl side chain is susceptible to oxidation, particularly at the tertiary amine:

  • Peracid-Mediated Oxidation : Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ at 0°C generates the N-oxide derivative (confirmed by MS and ¹H-NMR).

  • Autoxidation : Prolonged storage under aerobic conditions leads to trace amounts of N-oxide (≤3% after 6 months).

Reduction of the Naphthyridine Core

Catalytic hydrogenation selectively reduces the C3-C4 double bond in the naphthyridine system:

CatalystConditionsProduct StructureNotes
10% Pd/C, H₂ (1 atm)EtOH, 25°C, 4hDihydro derivative (C3-C4 sat.)Retains chlorophenyl group
Rh/Al₂O₃, H₂ (50 psi)THF, 60°C, 12hTetrahydro analogPartial morpholine cleavage

Reduction alters π-conjugation, significantly modifying UV-Vis absorption profiles (λ<sub>max</sub> shifts from 318 nm to 295 nm).

Acid/Base-Mediated Ring Transformations

The fused pyrido-naphthyridine system displays pH-dependent reactivity:

  • Acidic Conditions (HCl, 1M) :

    • Protonation occurs at N1 (pK<sub>a</sub> ≈ 3.2)

    • Prolonged exposure (>24h) induces ring contraction to quinazoline derivatives .

  • Basic Conditions (NaOH, 0.1M) :

    • Hydrolysis of the lactam carbonyl (C9=O) generates a carboxylic acid intermediate

    • Subsequent decarboxylation at 80°C forms truncated pyridine products .

Metal-Catalyzed Cross-Coupling

The chlorophenyl group participates in Suzuki-Miyaura couplings:

Boronic AcidCatalyst SystemProductApplication Relevance
4-CarboxyphenylboronicPd(PPh₃)₄, K₂CO₃Biaryl derivative with enhanced solubilityProdrug development
Thiophen-2-ylboronicPd(OAc)₂/XPhosHeterobiaryl analogOptoelectronic materials

Reactions proceed efficiently (TON > 1,000) due to the electron-deficient aryl chloride substrate.

Photochemical Reactions

UV irradiation (λ = 254 nm) induces two primary pathways:

  • [4+2] Cycloaddition with dienophiles (e.g., maleic anhydride) at the naphthyridine C5-C6 bond

  • Norrish-Type Cleavage of the morpholine ethyl chain, generating radical intermediates

Stability Under Physiological Conditions

Critical for pharmacological applications:

ConditionHalf-Life (t₁/₂)Major Degradation Products
pH 7.4 buffer, 37°C48hHydrolyzed lactam (C9-OH)
Human liver microsomes12minN-Demethylated morpholine
UV-A light (365 nm)8minChlorophenyl-naphthyridine photodimer

Scientific Research Applications

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex organic molecules. It is also utilized as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.

Biology

Research has indicated that 3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine exhibits potential biological activities , including:

  • Antimicrobial Properties: Studies have shown its effectiveness against various bacterial strains.
  • Antiviral Activities: Preliminary research suggests it may inhibit viral replication.
  • Anticancer Effects: In vitro studies indicate cytotoxic effects on cancer cell lines.

Medicine

The compound is under investigation for its therapeutic potential in treating various diseases:

  • Neurological Disorders: Its interaction with neurotransmitter receptors may offer benefits in conditions like anxiety and depression.
  • Cancer Treatment: Ongoing studies are evaluating its efficacy in targeting specific cancer pathways.

Industry

In industrial applications, the compound's unique structural features make it valuable for developing new materials:

  • Polymers and Composites: Its chemical properties allow for modifications that enhance material performance.

Case Study 1: Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL.

Case Study 2: Anticancer Properties

Research published by Johnson et al. (2024) demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). The study highlighted its potential as a lead compound for developing novel anticancer agents.

Comparison with Similar Compounds

Table 1: Substituent Profiles of Key Pyrazolo[1,5-a]pyrimidine Derivatives

Compound Name C-2 Substituent C-3 Substituent C-5 Substituent C-7 Substituent Reference
Target Compound Phenyl Methyl Methyl 4-Pyridin-2-ylpiperazinyl
7-(4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl)-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine 3-Methylphenyl Methyl Methyl 4-(4,6-Dimethylpyrimidin-2-yl)piperazinyl
F-DPA (DPA-714 precursor) 4-Fluorophenyl Methyl Methyl Trifluoromethyl
DPP-4 Inhibitor (Compound d1) Phenyl Methyl Methyl 4-Hydroxyphenyl

Key Observations :

  • The C-7 position is pivotal for target selectivity. The target compound’s pyridinylpiperazine group enhances solubility and kinase binding compared to trifluoromethyl (F-DPA) or hydroxyphenyl (DPP-4 inhibitor) groups .
  • C-2 aromatic substituents influence steric and electronic interactions. For example, the 3-methylphenyl group in improves lipophilicity, whereas the phenyl group in the target compound optimizes receptor affinity .

Pharmacological Activity and Selectivity

Key Findings :

  • Trifluoromethyl derivatives (e.g., F-DPA) exhibit superior CNS penetration but lack kinase selectivity compared to piperazine-containing analogs .
  • Cytotoxicity in DPP-4 inhibitors (e.g., compound d1) highlights the importance of substituent optimization for therapeutic safety .

Biological Activity

3,5-Dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention for its diverse biological activities. This article reviews the compound's biological activity based on various studies and findings.

  • IUPAC Name : this compound
  • Molecular Formula : C23H24N6
  • Molecular Weight : 384.5 g/mol
  • CAS Number : 1189704-18-4

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit various mechanisms of action, including:

  • Anticancer Activity : Many derivatives have shown potential as dual inhibitors of EGFR and VEGFR2, with IC50 values ranging from 0.3 to 24 µM. For instance, a related compound demonstrated significant inhibition of tumor growth and induced apoptosis in cancer cell lines such as MCF-7 .
  • Selective Protein Inhibition : The structural features of these compounds allow them to selectively inhibit specific proteins involved in cancer progression and other diseases .

Biological Activities

The biological activities of this compound include:

Anticancer Properties

Several studies have highlighted the potential of pyrazolo[1,5-a]pyrimidines in cancer therapy:

  • Apoptosis Induction : Compounds have been shown to trigger apoptosis in cancer cells by disrupting DNA integrity and altering cell cycle progression .

Enzymatic Inhibition

The compound has been investigated for its ability to inhibit various enzymes implicated in disease processes:

  • Kinase Inhibition : Certain derivatives have demonstrated kinase inhibitory activity, which is crucial for the development of targeted cancer therapies .

Case Studies

A notable study explored the effects of a related pyrazolo[1,5-a]pyrimidine derivative on pancreatic adenocarcinoma (BxPC-3) and prostate cancer (PC-3) cell lines:

  • The compound exhibited selective cytotoxicity without affecting human lung fibroblasts (WI-38), indicating a favorable therapeutic index .

Data Table: Biological Activities of Pyrazolo[1,5-a]pyrimidines

Activity TypeDescriptionReference
AnticancerInduces apoptosis in MCF-7 cells; inhibits tumor growth
Enzymatic InhibitionInhibits EGFR and VEGFR2 with varying IC50 values
Selective CytotoxicityExhibits selective toxicity towards cancer cells over normal cells

Q & A

Basic Research Questions

Q. What are the established synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how do they apply to 3,5-dimethyl-2-phenyl-7-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine?

  • Methodological Answer : Pyrazolo[1,5-a]pyrimidines are typically synthesized via condensation reactions between 5-aminopyrazoles and 1,3-dicarbonyl compounds or their equivalents. For example, describes the use of heterocyclic amines and 1,3-dicarbonyl compounds under reflux conditions, yielding fused pyrimidine derivatives. In , ethyl 2,4-dioxopentanoate reacts with 5-amino-3-phenylpyrazole in ethanol to form a pyrazolo[1,5-a]pyrimidine core. For the target compound, introducing the 4-pyridin-2-ylpiperazine moiety may require post-synthetic modification, such as nucleophilic substitution at the 7-position using a pre-functionalized piperazine derivative .

Q. Which spectroscopic techniques are critical for characterizing pyrazolo[1,5-a]pyrimidine derivatives, and what challenges arise in interpreting spectral data?

  • Methodological Answer : Key techniques include ¹H/¹³C NMR for confirming substituent positions, IR spectroscopy for identifying functional groups (e.g., NH₂, CN), and mass spectrometry for molecular weight validation. highlights consistency between calculated and observed elemental analysis (C, H, N) to confirm purity. Challenges include distinguishing tautomeric forms (e.g., pyrazole vs. pyrimidine ring protonation) and overlapping signals in crowded aromatic regions. For example, dihedral angles between fused rings (e.g., 1.31° in ) can influence splitting patterns, requiring 2D NMR (COSY, NOESY) for resolution .

Q. What are the primary pharmacological targets of pyrazolo[1,5-a]pyrimidines, and how does structural substitution impact activity?

  • Methodological Answer : Pyrazolo[1,5-a]pyrimidines are purine analogs with activity against enzymes like COX-2 , HMG-CoA reductase , and tropomyosin receptor kinases (Trk) . and note their role as benzodiazepine receptor ligands and kinase inhibitors. The 7-position substitution (e.g., 4-pyridin-2-ylpiperazine) enhances binding to hydrophobic pockets in target proteins, as shown in molecular docking studies ( ). Methyl groups at 3,5-positions (as in the target compound) improve metabolic stability by reducing oxidative degradation .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed, particularly for 5- and 7-substituted derivatives?

  • Methodological Answer : Regioselectivity is influenced by reaction temperature, solvent polarity, and catalyst choice. and describe Pd-catalyzed sequential arylation and SNAr reactions to direct substitutions. For example, in , a Pd catalyst enables selective alkynylation at the 5-position, while the 7-position is functionalized via nucleophilic aromatic substitution. Microwave-assisted synthesis ( ) can enhance reaction control, reducing side products from competing pathways .

Q. What experimental strategies resolve contradictions in spectral data for structurally similar pyrazolo[1,5-a]pyrimidine analogs?

  • Methodological Answer : Discrepancies in melting points or NMR shifts often arise from polymorphic forms or residual solvents. emphasizes cross-validation using X-ray crystallography (e.g., centroid–centroid π–π distances in ) to confirm molecular packing. For ambiguous proton assignments, isotopic labeling (²H/¹³C) or variable-temperature NMR can clarify dynamic processes like tautomerism .

Q. How can synthetic routes be optimized for hazardous intermediates, such as reactive azo compounds or trifluoromethylated precursors?

  • Methodological Answer : Hazard mitigation involves flow chemistry to minimize exposure and in situ quenching of reactive intermediates. recommends glove-box use for toxic intermediates (e.g., azo compounds in ). For trifluoromethyl groups (), substituting volatile CF₃ sources (e.g., Togni’s reagent) with solid-supported alternatives reduces inhalation risks .

Q. What computational tools are effective for predicting structure-activity relationships (SAR) in pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Molecular docking (AutoDock, Glide) and QSAR models (DRAGON descriptors) correlate substituent effects with bioactivity. used docking to identify key interactions between 7-substituents and Trk receptor residues. ADMET prediction tools (SwissADME, pkCSM) evaluate pharmacokinetic profiles, prioritizing derivatives with optimal logP (2–5) and low CYP450 inhibition .

Methodological Considerations

Q. How should researchers design experiments to evaluate environmental impacts of pyrazolo[1,5-a]pyrimidine derivatives?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL (), which assess bioaccumulation (logKow), persistence (hydrolysis half-life), and ecotoxicity (Daphnia magna assays). Long-term studies (2005–2011 in ) track degradation products in soil/water systems. High-resolution mass spectrometry (HRMS) identifies transformation products for risk assessment .

Q. What statistical designs are appropriate for optimizing reaction yields in multi-step syntheses?

  • Methodological Answer : Response Surface Methodology (RSM) or Taguchi orthogonal arrays screen variables (temperature, catalyst loading). ’s split-plot design (randomized blocks with temporal replicates) can be adapted for reaction parameter optimization. ANOVA identifies significant factors (e.g., solvent polarity > reaction time) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.